Hydroxybupropion

Catalog No.
S598560
CAS No.
92264-81-8
M.F
C13H18ClNO2
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxybupropion

CAS Number

92264-81-8

Product Name

Hydroxybupropion

IUPAC Name

1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3

InChI Key

AKOAEVOSDHIVFX-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO

Synonyms

HYDROXYBUPROPION; HYDROXYBUPROPIONE; 1-(3-CHLOROOPHENYL)-2-[(2-HYDROXY-1,1-DIMETHYLETHYL)AMINO]-1-PROPANONE; 2-HYDROXY-2-(3'-CHLOROPHENYL)-3,5,5-TRIMETHYLMORPHOLINE; 1-(3-Chloroophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone, 2-Hydroxy-2-(3chlorop

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO

Understanding the Role of Hydroxybupropion in Smoking Cessation

Studies have investigated the potential role of hydroxybupropion in mediating the effects of bupropion on smoking cessation. Research suggests that higher plasma concentrations of hydroxybupropion, compared to bupropion itself, are associated with better smoking cessation outcomes in individuals who adhere to the treatment []. Additionally, animal studies have shown that hydroxybupropion directly impacts behaviors related to nicotine dependence, such as reducing withdrawal symptoms and blocking the rewarding effects of nicotine []. These findings suggest that hydroxybupropion may be a key contributor to bupropion's efficacy in smoking cessation.

Hydroxybupropion, also known as (2R,3R)-hydroxybupropion or 6-hydroxybupropion, is a significant active metabolite of the antidepressant and smoking cessation medication bupropion. It is primarily formed in the liver through the action of the cytochrome P450 enzyme CYP2B6 during first-pass metabolism. This compound is characterized by its molecular formula C13H18ClNO2C_{13}H_{18}ClNO_2 and a molar mass of approximately 255.74 g/mol. Hydroxybupropion plays a crucial role in the pharmacological effects attributed to bupropion, with plasma concentrations of hydroxybupropion being significantly higher than those of bupropion itself during therapy .

, including:

  • Oxidation: Hydroxybupropion can be oxidized to form other metabolites.
  • Reduction: This compound can also participate in reduction reactions.
  • Substitution: The hydroxyl group can engage in substitution reactions with other chemical entities.

The primary pathway for its formation involves the hydroxylation of bupropion's tert-butyl group, facilitated by CYP2B6 .

Hydroxybupropion exhibits notable biological activity, particularly regarding neurotransmitter reuptake inhibition:

  • Norepinephrine Transporter: It acts as a norepinephrine reuptake inhibitor with an IC50 value of approximately 1.7 μM.
  • Dopamine Transporter: Hydroxybupropion demonstrates a weaker inhibitory effect on dopamine reuptake, with an IC50 greater than 10 μM.
  • Nicotinic Acetylcholine Receptors: It functions as a non-competitive antagonist at nicotinic acetylcholine receptors, showing even greater potency than bupropion itself .

The compound's pharmacokinetics reveal an elimination half-life ranging from 15 to 26 hours and extensive absorption following oral administration, although systemic bioavailability is limited due to first-pass metabolism .

The synthesis of hydroxybupropion primarily involves:

  • Hydroxylation of Bupropion: The tert-butyl group of bupropion is hydroxylated by the enzyme CYP2B6.
  • Cyclization: This reaction leads to the formation of an acetal structure.
  • Industrial Production: In industrial settings, both enantiomers—(2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion—are produced from standard stock solutions of their respective precursors .

Hydroxybupropion has several applications:

  • Clinical Research: Used as a reference standard in toxicology and forensic analysis.
  • Pharmaceutical Research: Investigated for its pharmacological properties and potential therapeutic uses.
  • Drug Testing: Employed in urine drug testing protocols due to its prevalence as a metabolite of bupropion .

Research has shown that hydroxybupropion interacts with various neurotransmitter systems:

  • It significantly affects the uptake mechanisms of norepinephrine and dopamine.
  • The compound's interaction with nicotinic acetylcholine receptors suggests potential implications for nicotine addiction treatment .

Studies indicate that hydroxybupropion's affinity for neurotransmitter transporters varies between its enantiomers, highlighting differences in pharmacological effects based on stereochemistry .

Hydroxybupropion shares structural and functional similarities with several compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaNorepinephrine Reuptake InhibitionDopamine Reuptake InhibitionUnique Features
BupropionC13H18ClNOModerateModerateParent compound; prodrug to hydroxybupropion
ThreohydrobupropionC13H18ClNOLowLowMinor metabolite; less active
ErythrohydrobupropionC13H18ClNOLowLowMinor metabolite; less active
(2S,3S)-HydroxybupropionC13H18ClNOModerateModerateStereoisomer; different pharmacokinetics

Hydroxybupropion is unique due to its significant activity as a norepinephrine reuptake inhibitor while being substantially weaker as a dopamine reuptake inhibitor compared to bupropion itself . Its unique pharmacological profile makes it critical in understanding the therapeutic effects associated with bupropion therapy.

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

2.2

Appearance

Off-White to Pale Yellow Solid

Melting Point

121-123°C

Wikipedia

(+/-)-hydroxybupropion

Dates

Modify: 2023-08-15

Subtherapeutic bupropion and hydroxybupropion serum concentrations in a patient with CYP2C19*1/*17 genotype suggesting a rapid metabolizer status

Arnim Johannes Gaebler, Katharina Luise Schneider, Julia Carolin Stingl, Michael Paulzen
PMID: 32475982   DOI: 10.1038/s41397-020-0169-y

Abstract

Bupropion is hydroxylated to its primary active metabolite hydroxybupropion by cytochrome P450 enzyme CYP2B6. In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19. However, the impact of its genetic variants on bupropion metabolism in vivo is still under investigation. We report the case of a 28-year-old male Caucasian outpatient suffering from major depressive disorder who did not respond to a treatment with bupropion. Therapeutic drug monitoring revealed very low serum concentrations of both bupropion and hydroxybupropion. Genotyping identified a heterozygous status for the gain-of-function allele with the genotype CYP2C19*1/*17 predicting enhanced enzymatic activity. The present case shows a reduced bupropion efficacy, which may be explained by a reduced active moiety of bupropion and its active metabolite hydroxybupropion, due to alternative hydroxylation pathways mediated by CYP2C19 in an individual with CYP2C19 rapid metabolizer status. The case report thus illustrates the clinical relevance of therapeutic drug monitoring in combination with pharmacogenetics diagnostics for a personalized treatment approach.


Determination of hydroxybupropion in human serum for routine therapeutic drug monitoring in psychiatry: A tool for dose-individualization in treatment with bupropion

Maike Scherf-Clavel, Oliver Wahl, Andreas Menke, Stefan Unterecker
PMID: 31150132   DOI: 10.1002/bmc.4609

Abstract

Therapeutic drug monitoring (TDM) has become a clinical routine in psychiatry. Nevertheless, for bupropion there is only one method available that is suitable for routine use. However, it involves a complex sample clean-up. Owing to the instability of bupropion in serum, the main and active metabolite hydroxybupropion was chosen as the target substance. Therefore, a simple and robust high-performance liquid chromatography method for the quantification of hydroxybupropion in serum was developed and validated. A volume of 30 μL serum was used for easy sample clean-up, based on protein precipitation with acetonitrile followed by online solid-phase extraction. As hydroxybupropion was present in high serum concentrations, UV detection was possible. Owing to the commonly available instrumentation, the method could easily be integrated in routine TDM. The newly developed method was validated following the guidelines for bioanalytical method validation of the European Medicines Agency and US Food and Drug Administration. The lower limit of quantification was 100 ng/mL (0.391 μm) and linearity was shown between 100 and 2500 ng/mL. Intraday and interday precision ranged from 1.17 to 6.79% and from 6.07 to 9.41%, respectively. Intraday and interday accuracy ranged from 89.97 to 110.86% and from 95.05 to 101.2%. The method was shown to be selective, accurate and precise. Additionally, the method was successfully implemented in the therapeutic drug monitoring laboratory of the Department of Psychiatry, Psychosomatics and Psychotherapy at the University Hospital of Würzburg, Germany. Six months of routine analysis showed a rather low correlation between applied dose and serum concentration and therefore the necessity of TDM for dose-individualization in the treatment with bupropion.


Bupropion Overdose Resulted in a Pharmacobezoar in a Fatal Bupropion (Wellbutrin

Gregory Schmit, Evy De Boosere, Jessica Vanhaebost, Arnaud Capron
PMID: 28631318   DOI: 10.1111/1556-4029.13497

Abstract

Bupropion (BUP) overdose commonly causes generalized seizures and central nervous system depression. The case of a 28-year-old woman who died from a massive lethal overdose with sustained-release bupropion (Wellbutrin
300 mg) is herein presented. The autopsy revealed the presence of a pharmacobezoar consisting of at least 40 tablets in the stomach. Determination of bupropion and its active metabolites (hydroxybupropion, threobupropion, erythrobupropion) was achieved by a liquid chromatographic mass spectrometry (LC-MS/MS) method. Postmortem concentrations for bupropion, hydroxybupropion, threobupropion, and erythrobupropion were obtained in intracranial blood, urine, bile, liver, kidney, and vitreous humor. In this case, intracranial blood level of the parent drug was 1.9 mg/L. Threobupropion was the most abundant metabolite in both blood and urine, 59.3 and 890.6 mg/L. Tissue distribution showed the highest concentration in the liver, 12.3 mg/kg. The 0.8 bupropion concentration ratio vitreous/blood suggested that vitreous could be a valuable specimen for toxicological analysis should postmortem blood be unavailable.


Design of experiment assisted concurrent enantioseparation of bupropion and hydroxybupropion by high-performance thin-layer chromatography

Nejal M Bhatt, Vijay D Chavada, Mallika Sanyal, Pranav S Shrivastav
PMID: 28028832   DOI: 10.1002/chir.22673

Abstract

A simple and efficient high-performance thin-layer chromatographic method was developed for chiral separation of rac-bupropion (BUP) and its active metabolite rac-hydroxybupropion (HBUP). Design of experiment (DoE)-based optimization was adopted instead of a conventional trial-and-error approach. The Box-Behnken design surface response model was used and the operating variables were optimized based on 17 trials design. The optimized method involved impregnation of chiral reagent, L(+)-tartaric acid, in the stationary phase with simultaneous addition in the mobile phase, which consisted of acetonitrile : methanol : dichloromethane : 0.50% L-tartaric acid (6.75:1.0:1.0:0.25, v/v/v/v). Under the optimized conditions, the resolution factor between the enantiomers of BUP and HBUP was 6.30 and 9.26, respectively. The limit of detection and limit of quantitation for (R)-BUP, (S)-BUP, (R,R)-HBUP, and (S,S)-HBUP were 9.23 and 30.78 ng spot
, 10.32 and 34.40 ng spot
, 12.19 and 40.65 ng spot
, and 14.26 and 47.53 ng spot
, respectively. The interaction of L-tartaric acid with analytes and their retention behavior was thermodynamically investigated using van't Hoff's plots. The developed method was validated as per the International Conference on Harmonization guidelines. Finally, the method was successfully applied to resolve and quantify the enantiomeric content from marketed tablets as well as spiked plasma samples.


In vivo effect of borneol on rat hepatic CYP2B expression and activity

Jing-Ya Chen, Xiang-Tao Huang, Jun-Jun Wang, Yong Chen
PMID: 27889497   DOI: 10.1016/j.cbi.2016.11.024

Abstract

CYP2B subfamily accounts for 2-10% of total hepatic CYP450 enzymes and participate in the metabolism of around 8% of clinical drugs. Borneol has been widely used in traditional Chinese medicine for thousands of years. There are many studies about borneol-induced promoting penetration role for a number of drugs through various physiologic barriers, whereas there is no report involved the effect of borneol on hepatic CYP2B. The present work studied the in vivo effect of borneol on the expression and activity of rat hepatic CYP2B. The results indicated that the oral administration of borneol (33, 100 and 300 mg/kg/d) to rats for consecutive 7 days increased the hepatic CYP2B1/2 activity by 1.4-, 1.7- and 2.8-fold, hepatic CYP2B1 mRNA expression by 6.3-, 8.7- and 18.1-fold, and hepatic CYP2B1/2 protein expression by 1.2-, 1.9- and 2.6-fold, respectively compared to the control. Additionally, in the borneol pre-dosing (300 mg/kg/d for consecutive 7 days) rats, the increased Cl
and decreased AUC
of bupropion were observed as compared to the control. Moreover, there were no obvious effects on CAR protein level in rat liver microsome and nucleus following the borneol treatment. Taken together, our observations indicate that borneol is an in vivo inducer of rat hepatic CYP2B with different regulatory mechanism from phenobarbital-like inducers which caused CYP2B induction with CAR activation.


Effects of Genetic Polymorphisms of CYP2B6 on the Pharmacokinetics of Bupropion and Hydroxybupropion in Healthy Chinese Subjects

Hui Ma, Wenping Zhang, Xiaoying Yang, Yuxin Zhang, Shijie Wei, Hao Zhang, Yanni Ma, Hongwan Dang
PMID: 29637923   DOI: 10.12659/msm.909227

Abstract

BACKGROUND Bupropion (BUP) is an antidepressant and its pharmacological activity is mediated by its major metabolite, hydroxybupropion (HBUP). We investigated the effects of genetic polymorphisms of CYP2B6 on BUP and HBUP to provide certain evidence on the clinical rational administration of BUP. MATERIAL AND METHODS Plasma BUP and HBUP concentrations were assayed using high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). RESULTS A total of 23 healthy volunteers (eleven participants with CYP2B6*1/*1, 7 participants with CYP2B6*1/*6, 3 participants with CYP2B6*4/*6, and 2 participants with CYP2B6*1/*4) received orally administered 150 mg of BUP according to protocol. Blood samples were obtained up to 96 hours after administration. The whole blood was subject to genotyping by polymerase chain reaction and restriction fragment length polymorphism (PCR-RFLP). The concentration-time curve (AUC(0→96)), maximum plasma concentration (Cmax), and terminal half-life (t1/2) values of BUP in CYP2B6*1/*4 were lower than those of CYP2B6*1/*1. By contrast, the time to Cmax (tmax) value of the former was higher than that of the latter. The HBUP AUC(0→96) values in CYP2B6*4/*6 and CYP2B6*1/*4 increased to values 1.12-fold and 1.98-fold, compared with CYP2B6*1/*1 carriers. However, the HBUP AUC(0→96) value in CYP2B6*1/*1 was 1.51-fold higher than that in CYP2B6*1/*6. Similarly, the HBUP Cmax values in CYP2B6*4/*6 and CYP2B6*1/*4 increased by 1.12-fold and 1.97-fold, whereas the HBUP Cmax value in CYP2B6*1/*6 decreased to a value 1.64-fold lower than that in CYP2B6*1/*1. CONCLUSIONS Genetic polymorphisms of CYP2B6 influence the pharmacokinetic parameters of BUP and HBUP and thus establish rational BUP administration for Chinese patients in clinical settings.


The antidepressant bupropion is a negative allosteric modulator of serotonin type 3A receptors

Akash Pandhare, Aneesh Satya Pappu, Henrik Wilms, Michael Paul Blanton, Michaela Jansen
PMID: 27671323   DOI: 10.1016/j.neuropharm.2016.09.021

Abstract

The FDA-approved antidepressant and smoking cessation drug bupropion is known to inhibit dopamine and norepinephrine reuptake transporters, as well as nicotinic acetylcholine receptors (nAChRs) which are cation-conducting members of the Cys-loop superfamily of ion channels, and more broadly pentameric ligand-gated ion channels (pLGICs). In the present study, we examined the ability of bupropion and its primary metabolite hydroxybupropion to block the function of cation-selective serotonin type 3A receptors (5-HT
Rs), and further characterized bupropion's pharmacological effects at these receptors. Mouse 5-HT
Rs were heterologously expressed in HEK-293 cells or Xenopus laevis oocytes for equilibrium binding studies. In addition, the latter expression system was utilized for functional studies by employing two-electrode voltage-clamp recordings. Both bupropion and hydroxybupropion inhibited serotonin-gated currents from 5-HT
Rs reversibly and dose-dependently with inhibitory potencies of 87 μM and 112 μM, respectively. Notably, the measured IC
value for hydroxybupropion is within its therapeutically-relevant concentrations. The blockade by bupropion was largely non-competitive and non-use-dependent. Unlike its modulation at cation-selective pLGICs, bupropion displayed no significant inhibition of the function of anion-selective pLGICs. In summary, our results demonstrate allosteric blockade by bupropion of the 5-HT
R. Importantly, given the possibility that bupropion's major active metabolite may achieve clinically relevant concentrations in the brain, our novel findings delineate a not yet identified pharmacological principle underlying its antidepressant effect.


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